![molecular formula C21H21N5O3S B2645090 4-(2-((7-(对甲苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酸甲酯 CAS No. 921539-87-9](/img/structure/B2645090.png)
4-(2-((7-(对甲苯基)-6,7-二氢-5H-咪唑并[2,1-c][1,2,4]三唑-3-基)硫代)乙酰氨基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The compound also includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of tolyl groups, which are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring (C12-C17 and C1-C6) bridged by a five-membered 1,2,4-triazole ring and CH2 chain system . The tolyl group in the compound has the general formula CH3C6H4−R .科学研究应用
合成和生物活性
该化合物属于参与杂环化合物合成的更广泛的化学品类别,杂环化合物具有重要的生物学和药理活性。对相关化合物的研究集中于它们作为抗菌、抗癌和抗溃疡剂的潜力,因为它们能够与各种生物靶标相互作用。
抗菌和抗菌特性
研究表明,咪唑衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出明显的抗菌活性。这些特性延伸到对抗耐药菌株,如广谱β-内酰胺酶 (ESBL)、耐万古霉肠球菌 (VRE) 和耐甲氧西林金黄色葡萄球菌 (MRSA) (Daraji 等,2021)。此外,新型亚甲基桥联苯并异噁唑基咪唑并[2,1-b][1,3,4]噻二唑显示出非常好的抗菌和抗真菌活性,说明咪唑化合物在解决微生物耐药性方面具有潜力 (Lamani 等,2009)。
抗癌活性
与该化合物化学家族相关的某些苯并咪唑-噻唑衍生物已被研究其抗癌特性,显示出对肝癌细胞系 HepG2 和 PC12 等癌细胞系的活性。这表明在开发新的抗癌疗法方面具有潜在应用 (Nofal 等,2014)。另一项研究重点研究了具有苯并噻唑部分的 4-噻唑烷酮的抗肿瘤筛选,其中一些衍生物显示出对包括白血病、黑色素瘤和肺癌在内的多种癌症的活性 (Havrylyuk 等,2010)。
杂环化合物的合成
该化合物属于一类化合物,可作为杂环化合物合成的前体,杂环化合物是许多药物和生物分子的核心结构。这些合成涉及级联反应和金属化策略,从而产生各种具有潜在药学应用的功能化衍生物 (Schmeyers & Kaupp,2002),(Board 等,2009)。
作用机制
属性
IUPAC Name |
methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLXIBFZVXTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。